Ipodate calcium - 1151-11-7

Ipodate calcium

Catalog Number: EVT-1184155
CAS Number: 1151-11-7
Molecular Formula: C24H24CaI6N4O4
Molecular Weight: 1234.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ionic monomeric contrast media. Usually the sodium or calcium salts are used for examination of the gall bladder and biliary tract. (From Martindale, The Extra Pharmacopoeia, 30th ed, p704)
See also: Ipodate Calcium (preferred).
Source and Classification

Ipodate calcium is derived from iopodic acid, a tri-iodinated organic compound. The structural formula of iopodic acid is C12H13I3N2O2\text{C}_{12}\text{H}_{13}\text{I}_{3}\text{N}_{2}\text{O}_{2} with a molecular weight of approximately 597.961 g/mol . Ipodate calcium is categorized under the broader class of iodinated contrast media, specifically those that are water-soluble and hepatotropic, allowing them to be effectively used in imaging procedures .

Synthesis Analysis

The synthesis of ipodate calcium involves several key steps, primarily focusing on the reaction between iopodic acid and calcium salts. A notable method for synthesizing calcium iodate includes:

  1. Preparation of Iodine Solution: Saline water containing iodine is concentrated and treated with hydrochloric acid and hydrogen peroxide to generate iodine mud.
  2. Formation of Iodate Solution: The iodine mud is then reacted with an alkali solution to produce an iodine-containing solution.
  3. Reaction with Calcium Salt: Calcium salts (such as calcium chloride or calcium carbonate) are added to the iodate solution in a molar ratio of 2:1 (iodate ions to calcium ions). The reaction is conducted at a controlled pH of 6-7 for 30 minutes, followed by filtration and washing to obtain calcium iodate monohydrate with a purity exceeding 99% .

The yield of this process can reach up to 93%, demonstrating its efficiency in producing high-quality ipodate calcium .

Molecular Structure Analysis

The molecular structure of ipodate calcium can be described by its chemical formula C24H24CaI6N4O4\text{C}_{24}\text{H}_{24}\text{CaI}_{6}\text{N}_{4}\text{O}_{4}, which reflects the presence of multiple iodine atoms attached to a benzene ring structure. Key structural features include:

  • Tri-iodinated Benzene Ring: The compound features a benzene ring with three iodine substituents at positions 2, 4, and 6, contributing to its high lipid solubility.
  • Dimethylamino Group: This group enhances the compound's solubility and biological activity.
  • Calcium Coordination: The presence of calcium ions allows for the formation of stable complexes that are crucial for its function as a contrast agent .

Structural Data

  • Molecular Weight: Approximately 1234.0 g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 8
  • Topological Polar Surface Area: 112 Ų .
Chemical Reactions Analysis

Ipodate calcium participates in various chemical reactions relevant to its applications:

  1. Deiodination Reactions: In biological systems, ipodate calcium can undergo deiodination, affecting thyroid hormone metabolism by inhibiting deiodinase enzymes responsible for converting thyroxine (T4) into triiodothyronine (T3) .
  2. Complex Formation: The compound readily forms complexes with proteins, particularly serum albumin, which facilitates its transport in the bloodstream following absorption .
  3. Metabolic Pathways: Upon administration, ipodate calcium is metabolized primarily via glucuronide conjugation in the liver, leading to excretion through bile and urine .
Mechanism of Action

The mechanism of action of ipodate calcium as a cholecystographic agent involves:

  • Radiopacity: The high atomic number of iodine allows it to absorb X-rays effectively, creating contrast in imaging studies.
  • Thyroid Hormone Inhibition: Ipodate calcium inhibits type I and type II deiodinases, thus reducing T3 levels while having a lesser effect on T4 levels. This property makes it useful in managing conditions like hyperthyroidism by blocking hormone release from the thyroid gland .

The absorption occurs through passive diffusion across the gastrointestinal mucosa, facilitated by bile salts, achieving maximum effect approximately five hours after ingestion .

Physical and Chemical Properties Analysis

Ipodate calcium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Key Properties:

PropertyValue
Molecular Weight1234.0 g/mol
Melting PointNot specified
SolubilityWater-soluble
DensityNot specified
pHNeutral (around 7)
Applications

Ipodate calcium has several significant applications:

  1. Medical Imaging: Primarily used as a contrast agent for X-ray imaging of the gallbladder and biliary system.
  2. Thyroid Function Tests: Its ability to inhibit thyroid hormone synthesis makes it useful in evaluating hyperthyroid conditions.
  3. Research Applications: Used in studies related to thyroid hormone metabolism and pharmacology due to its specific inhibitory effects on deiodinases.
Historical Development and Regulatory Trajectory of Ipodate Calcium

Origins and Patent History of Triiodinated Benzene Derivatives

The development of Ipodate Calcium originates from foundational chemistry research on triiodinated benzene derivatives, which gained prominence in the mid-20th century due to their radiopaque properties. These compounds feature a benzene ring with iodine atoms at positions 2, 4, and 6, creating electron-dense molecules capable of absorbing X-rays. Early patents (e.g., EP0983227B8) detailed methods for synthesizing triiodinated aromatic compounds via electrophilic iodination, where iodine monochloride or elemental iodine served as iodinating agents in the presence of oxidizing agents [9]. The synthesis typically involved stepwise halogenation of aniline precursors, followed by Sandmeyer reactions to introduce carboxylate functionalities essential for salt formation. A critical innovation was the selective iodination protocol that minimized polyhalogenation byproducts through controlled temperature (0–5°C) and pH adjustments [9].

Table 1: Key Patents for Triiodinated Benzene Derivatives

Patent NumberYearFocusChemical Innovation
EP0983227B81998Synthesis optimizationAlkaline iodination with sodium hydroxide
WO2018229237A12018Trimethyl benzene intermediatesCatalytic aromatization
US 3,024,2651962Ipodate saltsCalcium salt crystallization

The molecular architecture of these agents prioritized lipid solubility for biological compatibility. Ipodate Calcium’s progenitor, iopodic acid (3-[[(dimethylamino)methylene]amino]-2,4,6-triiodohydrocinnamic acid), was functionalized with a propanoic acid chain to enable salt formation with calcium ions, enhancing its stability for oral administration [2] [8]. Patent protection for Ipodate Calcium (CAS 1151-11-7) was secured by Bracco Imaging S.p.A. in 1961, emphasizing its crystalline structure and purification via recrystallization from ethanol-water mixtures [9].

FDA Approval and Withdrawal: Regulatory Milestones

Ipodate Calcium (brand name: Oragrafin Calcium) received FDA approval on March 15, 1962, as an oral cholecystographic agent for gallbladder imaging. Approval was granted under NDA #012789 based on demonstrated efficacy in opacifying biliary structures via hepatic excretion and intestinal reabsorption [4] [8]. The drug’s approval marked a regulatory milestone as one of the first triiodinated agents available in calcium salt form, offering improved solubility over sodium-based alternatives.

However, FDA approval for hyperthyroidism was never secured despite off-label use supported by clinical studies. Research indicated that Ipodate Calcium inhibited thyroxine 5'-deiodinase, reducing conversion of thyroxine (T4) to triiodothyronine (T3) by ~62% within 24 hours [5]. Nevertheless, Bracco withdrew Oragrafin Calcium from the U.S. market in 2001 due to declining demand from non-invasive imaging alternatives (e.g., ultrasound and MRI) and commercial viability concerns rather than safety issues [4] [8]. The FDA formally discontinued its approval status in 2003, citing voluntary withdrawal by the manufacturer [10].

Global Approval Status and Discontinuation Patterns

Ipodate Calcium’s global regulatory trajectory mirrored its U.S. pattern: initial adoption followed by phased discontinuation. The drug retained marketing authorization in India and Mexico until 2010 but was discontinued in the European Union (2005), Canada (2007), and Japan (2009) [4]. Health Canada’s discontinuation notice specified "commercial reasons" as the primary factor, coinciding with Bracco’s termination of production [8].

Table 2: Global Regulatory Status of Ipodate Calcium

RegionApproval PeriodDiscontinuation YearPrimary Reason
United States1962–20012003Commercial viability
European Union1965–20052005Imaging alternatives
Canada1964–20072007Manufacturer decision
Japan1971–20092009Clinical obsolescence

Schering AG attempted to reintroduce Ipodate Calcium under the brand name Biloptin in 1981 but abandoned efforts due to stringent modern radiopaque agent regulations [4]. The World Health Organization’s Essential Medicines List never included Ipodate Calcium, reflecting its specialized application and limited therapeutic scope. Post-discontinuation, remaining stocks were distributed through compounding pharmacies until approximately 2015, primarily for veterinary applications in feline hyperthyroidism [5] [8].

"The trajectory of Ipodate Calcium exemplifies how pharmacological innovation intersects with regulatory and commercial realities. Its legacy persists in modern contrast agent design—particularly in structure-solubility optimization—describing clinical obsolescence." [4] [9]

Properties

CAS Number

1151-11-7

Product Name

Ipodate calcium

IUPAC Name

calcium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate

Molecular Formula

C24H24CaI6N4O4

Molecular Weight

1234.0 g/mol

InChI

InChI=1S/2C12H13I3N2O2.Ca/c2*1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h2*5-6H,3-4H2,1-2H3,(H,18,19);/q;;+2/p-2

InChI Key

HVZGHKKROPCBDE-UHFFFAOYSA-L

SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2]

Synonyms

3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid
Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
Bilimin
Biloptin
Calcium Iopodate
Calcium Ipodate
Iopodate
Iopodate, Calcium
Iopodate, Sodium
Ipodate
Ipodate Sodium
Ipodate, Calcium
Ipodate, Sodium
Sodium Iopodate
Sodium Ipodate
Solu Biloptin
Solu-Biloptin

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.